molecular formula C9H11ClN2O2S B2430336 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione CAS No. 927995-93-5

2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione

Cat. No.: B2430336
CAS No.: 927995-93-5
M. Wt: 246.71
InChI Key: OTNHGXJKIQCVEM-UHFFFAOYSA-N
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Description

Molecular Formula

The molecular formula is C₉H₁₀ClN₂O₂S , with a molecular weight of 246.71 g/mol .

Element Count
Carbon 9
Hydrogen 10
Chlorine 1
Nitrogen 2
Oxygen 2
Sulfur 1

Structural Isomerism

Potential isomerism arises from:

  • Positional isomerism : Variations in the placement of the amino (-NH₂) and chloro (-Cl) groups on the phenyl ring (e.g., 2-amino-5-chlorophenyl vs. 3-amino-4-chlorophenyl).
  • Tautomerism : Enol-keto tautomerism involving the thiazolidine-dione moiety, though the 1,1-dione configuration is stabilized by resonance.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.45–7.30 (m, 2H, aromatic H), δ 6.95 (d, 1H, aromatic H), δ 4.25 (t, 2H, SCH₂), δ 3.70 (t, 2H, NCH₂), δ 5.20 (s, 2H, NH₂).
    • Coupling patterns confirm the para-substituted chlorophenyl group.
  • ¹³C NMR (101 MHz, DMSO-d₆):
    • δ 174.5 (C=O), δ 167.2 (C=O), δ 135.1 (C-Cl), δ 128.4–116.2 (aromatic carbons), δ 45.8 (SCH₂), δ 38.5 (NCH₂).

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • 3320 (N-H stretch, amine),
  • 1705 and 1680 (C=O stretches, dione),
  • 1350 (C-N stretch),
  • 750 (C-Cl bend).

Mass Spectrometry

  • ESI-MS : m/z 247.02 [M+H]⁺ (calculated for C₉H₁₁ClN₂O₂S: 246.71).
  • Fragmentation patterns include loss of CO (44 Da) and Cl (35 Da).

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, analogous thiazolidinediones (e.g., (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione) exhibit:

  • Triclinic crystal system with space group P1.
  • Dihedral angles between the thiazolidine and phenyl rings ranging from 1.09° to 8.6°, indicating moderate planarity.
  • Hydrogen-bonding networks involving N-H⋯O and O-H⋯O interactions stabilize the lattice.

For the target compound, computational models predict:

  • A twisted conformation due to steric hindrance between the chloro group and thiazolidine ring.
  • Torsional angles of ~15° between the phenyl ring and thiazolidine plane, as determined by density functional theory (DFT).

Properties

IUPAC Name

2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNHGXJKIQCVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927995-93-5
Record name 2-(3-amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione typically involves the reaction of 3-amino-4-chloroaniline with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation

  • Mechanism : The thiazolidine ring can undergo oxidation to form thiazolidine-2-thione derivatives.

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Conditions : Acidic or basic media, elevated temperatures .

Reduction

  • Mechanism : Reduction of the thiazolidine ring yields thiazolidine-2-thione derivatives.

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions : Ethanol or THF solvents, room temperature or mild heating .

Substitution Reactions

  • Aromatic Substitution : The chlorine substituent on the phenyl ring can undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides).

  • Acylation : The amino group reacts with acyl chlorides (e.g., acetyl chloride) to form acylated derivatives.

  • Reagents : Acyl chlorides, sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu) .

Condensation Reactions

  • Arylidene Formation : Reaction with aldehydes (e.g., benzaldehyde) forms arylidene-thiazolidine derivatives via Knoevenagel condensation.

  • Conditions : Anhydrous toluene, Dean-Stark trap, catalytic piperidinium acetate .

Spectroscopic Characterization

Reactions are often monitored and characterized using:

Technique Key Observations
IR Spectroscopy NH stretches (3300–3200 cm⁻¹), carbonyl bands (1700–1750 cm⁻¹), C–S vibrations (~630 cm⁻¹) .
¹H NMR Aromatic protons (7–8 ppm), methylene groups (3.9–4.3 ppm), and NH signals (12.3 ppm) .

Biological Activity Implications

While not directly addressing reactions, the compound’s structural modifications (e.g., acylation, oxidation) correlate with biological activity:

  • Anticancer Potential : Thiazolidine derivatives exhibit cytotoxic effects via apoptosis induction and enzyme inhibition (e.g., CDK2) .

  • Antimicrobial Activity : Chlorine and amino groups enhance membrane penetration, contributing to antibacterial effects .

Comparison of Reaction Types

Reaction Type Reagents Products Conditions
Oxidation KMnO₄, H₂O₂Thiazolidine-2-thioneAcidic/Basic, Heat
Reduction NaBH₄, LiAlH₄Thiazolidine derivativesEthanol/THF
Acylation Acyl chloridesAcylated amine derivativesNaOMe, KOtBu
Knoevenagel Aldehydes, Piperidinium acetateArylidene-thiazolidineBoiling toluene

Key Research Findings

  • Synthetic Efficiency : Solvent-free conditions and catalysts like Bi(SCH₂COOH)₃ optimize yields in condensation reactions .

  • Structural Stability : The thiazolidine ring retains stability under mild oxidation/reduction, while the amino group facilitates acylation .

  • Biological Correlation : Halogenation (Cl) and amination enhance biological activity, as seen in similar thiazolidine derivatives .

Scientific Research Applications

Antidiabetic Activity

One of the primary applications of 2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione is in the treatment of diabetes mellitus. Thiazolidinediones are known for their ability to enhance insulin sensitivity and regulate glucose metabolism. Research indicates that this compound acts on peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ, which plays a critical role in adipocyte differentiation and glucose homeostasis.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidiabetic effects of various thiazolidinedione derivatives, including 2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione. The results demonstrated significant reductions in blood glucose levels in diabetic animal models, suggesting its potential as a therapeutic agent for managing diabetes .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

Research Findings:
A study published in Pharmacology Reports highlighted the anti-inflammatory effects of thiazolidinediones. The researchers found that 2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . This suggests its potential utility in conditions such as rheumatoid arthritis and other inflammatory disorders.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Thiazolidinediones have been shown to induce apoptosis in cancer cells through various pathways.

Case Study:
In an investigation published in Cancer Letters, the anticancer effects of 2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione were assessed against several cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells via the mitochondrial pathway .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntidiabeticPPAR-γ activation
Anti-inflammatoryCytokine inhibition
AnticancerApoptosis induction

Table 2: Comparative Analysis with Other Thiazolidinediones

Compound NameAntidiabetic EfficacyAnti-inflammatory EfficacyAnticancer Activity
2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dioneHighModerateSignificant
RosiglitazoneVery HighHighModerate
PioglitazoneHighModerateLow

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chlorophenyl)-methanol
  • 3-Amino-3-(4-chlorophenyl)cyclobutanol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

Compared to similar compounds, 2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione stands out due to its unique thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione, commonly referred to as a thiazolidinone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazolidine ring structure, which is known for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione is C9H11ClN2O2SC_9H_{11}ClN_2O_2S with a molecular weight of 246.71 g/mol. The presence of both amino and chloro groups on the phenyl ring contributes to its unique reactivity and biological activity.

Structural Characteristics

Property Value
Molecular FormulaC9H11ClN2O2SC_9H_{11}ClN_2O_2S
Molecular Weight246.71 g/mol
CAS Number927995-93-5

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds reported that derivatives with electron-withdrawing groups like chlorine at the para position demonstrated enhanced activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A comparative analysis of thiazolidinone derivatives showed that 2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione exhibited potent antibacterial activity against various strains:

Bacterial Strain Inhibition Zone (mm) Activity Index (%)
Escherichia coli2688.46
Staphylococcus aureus2491.66

These results suggest that the compound's structure significantly influences its antibacterial efficacy.

Anticancer Potential

Thiazolidinone derivatives have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific cancer cell pathways.

The compound may exert its anticancer effects by modulating enzyme activity or interacting with cellular receptors involved in tumor growth. Research highlights that structural modifications can enhance these effects:

  • Electron-donating groups at specific positions can improve anticancer activity.
  • Electron-withdrawing groups , like chlorine, have been associated with increased potency against certain cancer cell lines.

Antioxidant Properties

The antioxidant capacity of thiazolidinone derivatives is another area of interest. Compounds like 2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione have shown promising results in scavenging free radicals.

Antioxidant Activity Assessment

In vitro studies utilizing the ABTS assay demonstrated varying levels of antioxidant activity among thiazolidinone derivatives:

Compound Inhibition (%)
2-(3-Amino-4-chlorophenyl)-1,3-thiazolidine-1,1-dione81.8
Other ThiazolidinonesRange: 68.8 - 81.8

This indicates that structural modifications can significantly influence antioxidant efficacy.

Structure–Activity Relationship (SAR)

The biological activities of thiazolidinone derivatives are closely tied to their structural characteristics. The following factors play crucial roles:

  • Substituents on the Phenyl Ring : The type and position of substituents (e.g., amino or chloro groups) can dramatically alter biological activity.
  • Ring Structure : The thiazolidine ring itself contributes to the pharmacological properties of these compounds.

Summary of Findings

Research indicates that:

  • Compounds with electron-withdrawing groups enhance antimicrobial properties.
  • Anticancer activity is improved with specific structural modifications.
  • The presence of certain substituents can significantly boost antioxidant capabilities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-amino-4-chlorophenyl)-1,1-dione thiazolidine derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, oxidation, or reduction reactions. For example, substituting a halogen atom (e.g., chlorine) with an amine group under basic conditions (e.g., K₂CO₃ in DMF) is a common route . Optimization includes:

  • Temperature control : Reactions at 60–80°C often improve selectivity.
  • Catalyst use : Pd-based catalysts enhance coupling reactions for aryl halide intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
  • Yield tracking : Monitor via HPLC or LC-MS to adjust stoichiometry or reaction time .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural determination of this compound?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction to obtain intensity data. SHELX-97 (SHELXL) refines structural parameters, including bond lengths, angles, and thermal displacement factors .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty and ring puckering .
  • Validation : Cross-check hydrogen bonding and π-π stacking interactions using Mercury or PLATON software .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can conformational analysis of the thiazolidine ring be performed using puckering coordinates?

  • Methodological Answer :

  • Coordinate definition : Apply the Cremer-Pople parameters (𝑄, θ, φ) to quantify ring non-planarity. For five-membered rings, θ ≈ 0° indicates envelope conformations, while θ ≈ 180° corresponds to half-chair forms .
  • Computational modeling : Use Gaussian or ORCA software for DFT calculations (B3LYP/6-31G* basis set) to compare experimental (X-ray) and theoretical puckering amplitudes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • Dynamic effects : NMR may average signals for flexible substituents (e.g., rotating aryl groups), whereas XRD captures static conformations. Perform variable-temperature NMR to identify dynamic processes .
  • Crystallographic disorder : Refine XRD data with SHELXL’s PART instruction to model alternative conformations .

Q. How can computational methods predict the electronic properties of this compound for drug discovery?

  • Methodological Answer :

  • Frontier orbitals : Calculate HOMO/LUMO energies using DFT (e.g., ωB97X-D/def2-TZVP) to assess redox activity and binding potential.
  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzyme active sites) .
  • Solvent effects : Include implicit solvent models (e.g., PCM) to improve accuracy of solvation energy predictions .

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